molecular formula C9H7N3O B6250045 5-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 1619991-84-2

5-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B6250045
CAS No.: 1619991-84-2
M. Wt: 173.2
InChI Key:
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Description

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridine ring fused with a dihydropyridazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and appropriate carbonyl compounds. One common method includes the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with a suitable diketone under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the dihydropyridazinone moiety to a fully saturated pyridazinone ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .

Properties

CAS No.

1619991-84-2

Molecular Formula

C9H7N3O

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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